Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

PARP inhibitors Olaparib synthesis Boc-deprotection

This building block uniquely combines a Boc-protected piperazine with a pre-installed cyclopropanecarbonyl moiety. It eliminates an entire acylation step in PARP1 inhibitor synthesis compared to generic piperazine, achieving a quantitative Boc-deprotection yield (100%) for maximum throughput. As a documented Olaparib impurity, its certified reference standards are essential for pharmaceutical QC and analytical method validation. Its high Fsp³ value (0.85) and balanced LogP (1.31) make it a privileged scaffold for CNS and oncology library synthesis.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
CAS No. 414910-15-9
Cat. No. B153348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
CAS414910-15-9
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2
InChIInChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3
InChIKeyIREXWNMKXDFMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9) – Key Intermediate for PARP Inhibitor Synthesis


Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9), also known as 4-cyclopropanoylpiperazine-1-carboxylic acid tert-butyl ester, is a piperazine-based organic building block with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol [1]. The compound features a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a cyclopropanecarbonyl moiety on the other, rendering it a versatile intermediate in medicinal chemistry . It is commercially available from multiple vendors with purities typically ranging from 95% to 98% , and is recognized as an impurity of the PARP inhibitor drug Olaparib, as well as a key precursor in the synthesis of PARP1 inhibitors and related pharmaceutical agents .

Why Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate Cannot Be Simply Substituted with Generic Piperazine Analogs


Generic substitution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with simpler piperazine derivatives is not feasible due to its unique dual-functionality: the compound serves both as a protected piperazine nucleophile and as a pre-installed cyclopropanecarbonyl electrophile in convergent synthetic strategies [1]. The Boc-protected nitrogen remains inert during acylation steps, allowing selective functionalization of the free piperazine nitrogen, while the cyclopropanecarbonyl moiety provides a critical pharmacophore found in numerous PARP inhibitors, including Olaparib [2]. Using unprotected piperazine (CAS 110-85-0) or N-Boc-piperazine (CAS 57260-71-6) would require additional synthetic steps to install the cyclopropanecarbonyl group, reducing overall efficiency and potentially lowering yields due to competing reactions. Furthermore, the compound's specific structural features, including the cyclopropane ring strain and the electron-withdrawing nature of the carbonyl group, confer distinct reactivity patterns that are not replicated by other N-acyl piperazine derivatives, as detailed in the quantitative evidence below .

Quantitative Differentiation Evidence for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9)


Quantitative Deprotection Efficiency: Superior Boc Removal Kinetics and Yields for Convergent PARP Inhibitor Synthesis

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate exhibits exceptional Boc-deprotection efficiency, a critical parameter for convergent pharmaceutical synthesis. Under standard acidic conditions (3M HCl in methanol at 0°C to room temperature overnight), the compound undergoes quantitative Boc cleavage to yield cyclopropyl(piperazin-1-yl)methanone hydrochloride with a reported yield of 100% (2.74 g from 3.7 g starting material, 14.5 mmol scale) . This quantitative conversion contrasts sharply with the deprotection of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), which under identical conditions yields only 85-92% due to competing side reactions and incomplete protonation of the piperazine nitrogen [1]. The enhanced reactivity is attributed to the electron-withdrawing effect of the cyclopropanecarbonyl group, which polarizes the adjacent carbamate and facilitates acid-catalyzed cleavage.

PARP inhibitors Olaparib synthesis Boc-deprotection

Synthetic Route Efficiency: Superior Yield in One-Step N-Acylation vs. Multi-Step Alternative Strategies

The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate via direct N-acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride proceeds with a reported yield of approximately 73% [1]. This represents a significant efficiency advantage over the alternative multi-step approach that would be required if starting from unprotected piperazine: sequential Boc-protection (85-90% yield) followed by N-acylation (75-80% yield) would result in a combined two-step yield of only 64-72% . Moreover, the direct acylation route avoids the need for intermediate purification and reduces solvent consumption. The yield can be further optimized to 80-88% using K₂CO₃ in 1,4-dioxane at 110°C for 12 hours under anhydrous conditions .

N-acylation piperazine functionalization synthetic methodology

Computational Physicochemical Profile: Balanced Lipophilicity and Solubility for CNS Drug Design

Computational analysis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate reveals a consensus Log P (octanol-water partition coefficient) of 1.31 , which falls within the optimal range (1-3) for CNS drug candidates, balancing membrane permeability with aqueous solubility. The compound exhibits a calculated aqueous solubility of 6.16 mg/mL (0.0242 mol/L) at 25°C , which is 3- to 5-fold higher than structurally related N-aryl piperazine analogs (e.g., tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate, Log P ~2.8, solubility <2 mg/mL) [1]. The topological polar surface area (TPSA) of 49.85 Ų is well below the 90 Ų threshold for blood-brain barrier penetration, while the fraction of sp³-hybridized carbons (Fsp³ = 0.85) correlates with improved clinical success rates in drug development .

physicochemical properties lipophilicity CNS drug design

Procurement-Driven Application Scenarios for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9)


Convergent Synthesis of PARP1 Inhibitors via Pre-Functionalized Piperazine Building Blocks

This compound is optimally employed in convergent synthetic routes to PARP1 inhibitors, such as Olaparib and related phthalazinone-based analogs, where the pre-installed cyclopropanecarbonyl moiety eliminates a synthetic step compared to routes starting from N-Boc-piperazine [1]. The Boc-protected piperazine nitrogen can be selectively deprotected under mild acidic conditions (3M HCl/MeOH, 0°C to RT) to reveal a nucleophilic piperazine that can then be coupled with an activated carboxylic acid partner (e.g., phthalazinone-carboxylic acid derivatives) using standard coupling reagents (HBTU, DIEA) in acetonitrile or dimethylacetamide . The quantitative Boc-deprotection yield (100%) ensures minimal purification burden and maximizes throughput in parallel synthesis campaigns.

Reference Standard and Impurity Profiling in Olaparib Quality Control

As a documented impurity of the FDA-approved PARP inhibitor Olaparib, this compound is essential for analytical method development and quality control testing [1]. Pharmaceutical manufacturers and contract research organizations require certified reference standards of this compound to establish impurity limits, validate HPLC/LC-MS methods, and ensure batch-to-batch consistency in Olaparib active pharmaceutical ingredient (API) production . The compound's characteristic NMR signatures—¹H NMR peaks for tert-butyl protons at ~1.4 ppm, piperazine protons between 3.4-3.8 ppm, and a diagnostic ¹³C carbonyl resonance at ~170 ppm—facilitate its identification and quantification in complex reaction mixtures .

Diversification of Piperazine-Based Compound Libraries for CNS and Oncology Targets

The balanced physicochemical profile of this compound—consensus Log P of 1.31, TPSA of 49.85 Ų, and aqueous solubility of 6.16 mg/mL—renders it a privileged starting material for the synthesis of compound libraries targeting CNS disorders and oncology [1]. The cyclopropane ring introduces conformational constraint and metabolic stability, while the Boc-protected piperazine serves as a versatile handle for late-stage diversification via nucleophilic substitution or reductive amination . The high Fsp³ value (0.85) correlates with increased probability of clinical success, making this building block particularly attractive for hit-to-lead and lead optimization programs in medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.